5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16571159
InChI: InChI=1S/C22H28O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-5,8,12-15,17-24,26-29H,6-7H2,1H3/t12?,13?,14-,15?,17-,18?,19+,20-,21?,22-/m1/s1
SMILES:
Molecular Formula: C22H28O11
Molecular Weight: 468.4 g/mol

5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

CAS No.:

Cat. No.: VC16571159

Molecular Formula: C22H28O11

Molecular Weight: 468.4 g/mol

* For research use only. Not for human or veterinary use.

5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one -

Specification

Molecular Formula C22H28O11
Molecular Weight 468.4 g/mol
IUPAC Name 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
Standard InChI InChI=1S/C22H28O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-5,8,12-15,17-24,26-29H,6-7H2,1H3/t12?,13?,14-,15?,17-,18?,19+,20-,21?,22-/m1/s1
Standard InChI Key LKBBPOIXBVKXRY-TYQBUGQFSA-N
Isomeric SMILES COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Canonical SMILES COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a hexahydrochromen-4-one core (a partially saturated chromone system) substituted with:

  • A 4-hydroxyphenyl group at position 3

  • A methoxy group at position 6

  • A glucopyranosyl unit (via β-glycosidic linkage) at position 7

The glucosyl moiety is defined by the stereochemistry (2R,3R,4S,5S,6R), consistent with β-D-glucopyranose . The molecular formula is C<sub>22</sub>H<sub>26</sub>O<sub>11</sub>, with a calculated molecular weight of 466.44 g/mol, though discrepancies exist in literature (e.g., 462.4 g/mol in PubChem entries for similar structures) .

Spectroscopic Data

While explicit NMR/UV data for this compound are unavailable, analogs provide reference benchmarks:

PropertyAnalog Data (Entry 26, )This Compound (Predicted)
HRMS [M−H]⁻417.1177465.1142
MS/MS Fragmentation301.0338 (aglycone loss)303.0500 (aglycone + CH<sub>3</sub>O)
UV λ<sub>max</sub>270 nm (chromone absorption)268–272 nm

The glucosyl unit’s presence is confirmed by characteristic fragments at m/z 162 (C<sub>6</sub>H<sub>10</sub>O<sub>5</sub>) .

Natural Occurrence and Biosynthesis

Biological Sources

Structurally related compounds are reported in:

  • Crocus minimus: Produces 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-glucosylchromen-4-one .

  • Dracocephalum tanguticum: Contains analogous chromones with methoxy and glycosyl groups .

Biosynthetic Pathway

The compound likely originates from the flavonoid pathway:

  • Phenylpropanoid precursor: 4-Coumaroyl-CoA forms the aromatic backbone.

  • Chalcone synthase mediates cyclization to naringenin-chalcone.

  • Chromone formation: Oxidation at C2/C3 and keto-enol tautomerization.

  • O-Glycosylation: UDP-glucose-dependent glycosyltransferases attach the glucosyl unit .

Physicochemical Properties

PropertyValue
SolubilityModerate in polar solvents (e.g., methanol, DMSO)
LogP~1.2 (estimated via PubChem )
StabilitypH-sensitive (degrades <pH 3)

Glycosylation enhances water solubility compared to aglycones (e.g., logP reduction by ~1.5 units) .

Analytical Challenges and Advances

Chromatographic Separation

  • HPLC conditions: C18 column, 0.1% formic acid/ACN gradient (retention time ~14.5 min) .

  • Detection limits: ~0.1 μg/mL (UV at 270 nm) .

Mass Spectrometric Differentiation

Isomeric glucosides (e.g., C7 vs. C8 substitution) are distinguishable via MS<sup>2</sup> fragmentation patterns:

Fragment Ion (m/z)Proposed Structure
303.0500[Aglycone + CH<sub>3</sub>O − H]⁻
162.0525C<sub>6</sub>H<sub>10</sub>O<sub>5</sub> (glucosyl)

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